2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Preparation Methods
The synthesis of 2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system . Reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may employ similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. .
Scientific Research Applications
2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including enzyme inhibition and antimicrobial properties, making it a valuable tool in biochemical research.
Medicine: Due to its potential therapeutic properties, it is investigated for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and materials for optoelectronic applications .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
2-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same fused ring system but differ in their substituents, leading to variations in biological activity and applications.
2-Thio-containing pyrimidines: These compounds have a similar core structure but contain sulfur atoms, which can influence their chemical reactivity and biological properties
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(aminomethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c9-4-5-3-7-10-2-1-6(8(13)14)12(7)11-5/h1-3H,4,9H2,(H,13,14) |
InChI Key |
JDABVGKTLFISIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)CN)N=C1)C(=O)O |
Origin of Product |
United States |
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